
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
説明
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (FTHQC) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. FTHQC is a heterocyclic compound that consists of a tetrahydroquinoline ring system with a carboxamide group and a 4-fluorophenyl substituent. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
科学的研究の応用
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for use in the development of novel drugs and therapies. In addition, N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has been studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to inhibit the growth of bacteria and fungi.
作用機序
Target of Action
The primary target of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. It is also a component of the electron transport chain, contributing to the generation of ATP .
Mode of Action
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It binds to the ubiquinone-binding region of SDH, inhibiting its activity . The binding is facilitated by various interactions including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions .
Biochemical Pathways
By inhibiting SDH, this compound disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways for energy production in cells . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Pharmacokinetics
These properties can influence the bioavailability of the compound, determining how much of the administered dose reaches the target site of action .
Result of Action
The inhibition of SDH by N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide leads to significant changes in the structure of mycelia and cell membrane . It also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can lead to cell death, explaining the compound’s antifungal activity .
Action Environment
The action, efficacy, and stability of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and presence of other substances can affect the activity of many drugs
実験室実験の利点と制限
The use of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a stable compound that is not easily degraded by heat or light. Third, it is a low-toxicity compound that is safe to handle in the laboratory. However, there are some limitations to the use of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide in laboratory experiments. For example, it is a relatively slow-acting compound, which means that it may take some time to observe its effects. In addition, N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is not soluble in water, which may limit its use in some applications.
将来の方向性
There are a number of potential future directions for the use of N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide in scientific research. For example, further research could be conducted to investigate its potential as a therapeutic agent for the treatment of various diseases. In addition, N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide could be further studied for its ability to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to inhibit the growth of bacteria and fungi. Finally, N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide could be further investigated for its potential to be used as a bioactive ingredient in food and cosmetics.
特性
IUPAC Name |
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-4,6-9,15,19H,5,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBNTSNAEYLYCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



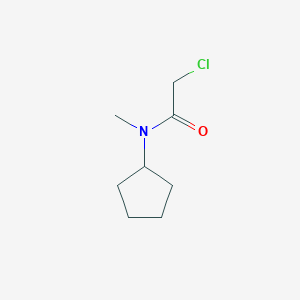
![1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene](/img/structure/B3375367.png)
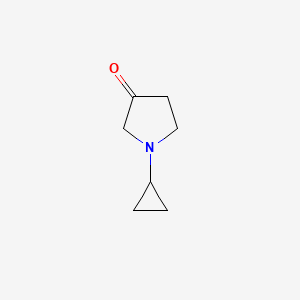
![1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B3375381.png)
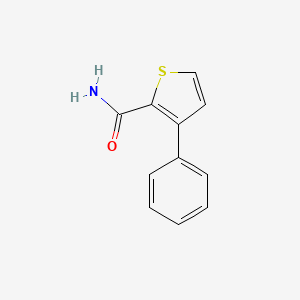
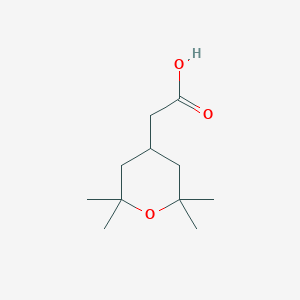
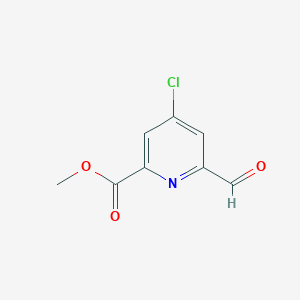
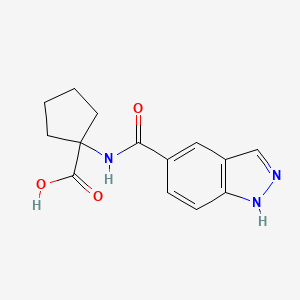
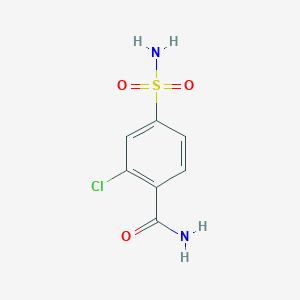
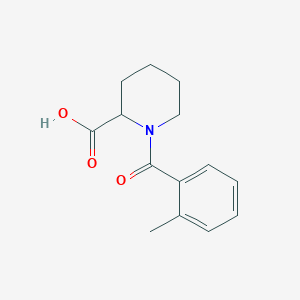
![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)


